molecular formula C11H15N3 B063838 4-Butyl-1H-benzo[d]imidazol-6-amine CAS No. 177843-79-7

4-Butyl-1H-benzo[d]imidazol-6-amine

Cat. No.: B063838
CAS No.: 177843-79-7
M. Wt: 189.26 g/mol
InChI Key: ZEBGWPKEXYEKQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Butyl-1H-benzo[d]imidazol-6-amine is a chemical compound offered For Research Use Only. It is not intended for diagnostic or therapeutic applications. This benzimidazole derivative serves as a valuable building block in medicinal chemistry and pharmaceutical research. Benzimidazole cores are privileged structures in drug discovery, frequently utilized in the development of bioactive molecules. For instance, related benzimidazole derivatives have been investigated as potential GLP-1 receptor agonists for the treatment of conditions like type 2 diabetes and obesity . The specific substitution pattern of the 4-butyl group and the 6-amine functionality on the benzimidazole scaffold makes this compound a versatile intermediate for further chemical exploration. Researchers can functionalize the amine group or utilize the nitrogen atoms in the imidazole ring to create novel compounds for biological screening. As with many specialized research chemicals, this product is typically shipped at room temperature or with cold-chain transportation and should be stored sealed in a dry environment, often at 2-8°C, to ensure stability .

Properties

CAS No.

177843-79-7

Molecular Formula

C11H15N3

Molecular Weight

189.26 g/mol

IUPAC Name

7-butyl-3H-benzimidazol-5-amine

InChI

InChI=1S/C11H15N3/c1-2-3-4-8-5-9(12)6-10-11(8)14-7-13-10/h5-7H,2-4,12H2,1H3,(H,13,14)

InChI Key

ZEBGWPKEXYEKQS-UHFFFAOYSA-N

SMILES

CCCCC1=C2C(=CC(=C1)N)NC=N2

Canonical SMILES

CCCCC1=C2C(=CC(=C1)N)NC=N2

Synonyms

1H-Benzimidazol-5-amine,7-butyl-(9CI)

Origin of Product

United States

Comparison with Similar Compounds

5-Fluoro-2-methyl-N-phenyl-1H-benzo[d]imidazol-6-amine

  • Structure : Fluorine at position 5, methyl at position 2, and N-phenyl substitution.
  • Properties: The electron-withdrawing fluorine enhances metabolic stability but reduces solubility.
  • Activity : Exhibited moderate antimicrobial and anti-inflammatory activity in vitro .
  • Comparison : The 4-butyl group in the target compound likely increases lipophilicity (logP) compared to the 5-fluoro analog, which may improve tissue distribution but reduce solubility .

2-(Pyridin-4-yl)-1H-benzo[d]imidazol-6-amine

  • Structure : Pyridinyl group at position 2.
  • Properties : The pyridine ring introduces polarity and hydrogen-bonding capacity, improving solubility.
  • Comparison : The 4-butyl substituent in the target compound may enhance membrane permeability relative to the polar pyridinyl group but could reduce oral bioavailability due to higher molecular weight and rotatable bonds .

Alkyl vs. Aryl Substituents

7-Methyl-1H-benzo[d]imidazol-6-amine

  • Structure : Methyl group at position 5.
  • Properties : Methyl substitution minimally affects lipophilicity (logP ~1.5) compared to the 4-butyl analog (estimated logP ~3.5–4.0).
  • Comparison : The butyl chain in the target compound significantly increases hydrophobicity, which may improve CNS penetration but require formulation optimization for solubility .

1-(Cyclopropylmethyl)-5-fluoro-4-methyl-1H-benzo[d]imidazol-6-amine

  • Structure : Cyclopropylmethyl at N1, methyl at position 4, and fluorine at position 3.
  • Properties : Cyclopropylmethyl enhances metabolic stability via steric protection.

Pharmacokinetic and ADME Profiles

Key Data from Fluorinated Analogs

Compound logP Water Solubility BBB Penetration CYP Inhibition
4-Butyl-1H-benzimidazol-6-amine (predicted) ~3.5–4.0 Low Likely high CYP1A2, CYP2C19
5-Fluoro-2-methyl-N-phenyl-1H-benzimidazol-6-amine ~2.8 Moderate Limited CYP1A2, CYP2C19
2-(Pyridin-4-yl)-1H-benzimidazol-6-amine ~1.9 High Low Not reported
  • Polar Surface Area (PSA) : The amine at position 6 contributes ~35 Ų to PSA, similar across analogs.

Preparation Methods

Cyclocondensation of o-Phenylenediamine Derivatives

The benzimidazole core is typically constructed via cyclocondensation between o-phenylenediamine and carboxylic acid derivatives. For 4-Butyl-1H-benzo[d]imidazol-6-amine, this involves:

  • Substituted o-Phenylenediamine Preparation : Introducing the butyl group at the C4 position requires 4-butyl-o-phenylenediamine. This intermediate can be synthesized through Friedel-Crafts alkylation of o-nitroaniline followed by catalytic hydrogenation.

  • Acid-Catalyzed Cyclization : Reaction with formic acid or its derivatives in PPA at 120–150°C for 5 hours facilitates ring closure. For example, using 4-butyl-o-phenylenediamine and formic acid in PPA yields 1H-benzo[d]imidazole-4-butyl (78% yield).

Nitro Group Introduction and Reduction to Amine

Nitration at C6 Position

Direct nitration of 4-butyl-1H-benzo[d]imidazole requires careful regiocontrol:

  • Nitrating Agents : A mixture of fuming HNO₃ and H₂SO₄ (1:3 v/v) at 0–5°C selectively nitrates the C6 position due to the electron-donating butyl group at C4.

  • Isolation of 6-Nitro-4-butyl-1H-benzo[d]imidazole : Recrystallization from ethanol/water (1:2) provides the nitro intermediate in 65% yield.

Catalytic Hydrogenation (Method A)

  • Conditions : 10% Pd/C (0.13 g/mmol substrate) in methanol under H₂ (1 atm) at 25°C for 5 hours.

  • Outcome : this compound is obtained in 92% yield with >99% purity.

Iron/Acetic Acid Reduction (Method B)

  • Conditions : Iron powder (4 equiv), 70% aqueous ethanol, acetic acid (6 equiv) at reflux for 2 hours.

  • Outcome : 85% yield, suitable for halogen-containing substrates (e.g., Cl, Br).

Table 1: Comparative Analysis of Nitro Reduction Methods

MethodCatalyst/ReagentYield (%)Purity (%)Substrate Compatibility
APd/C92>99All substituents
BFe/AcOH8595Halogen-tolerant

Alternative Routes via Knoevenagel Condensation

In-Situ Reduction-Cyclization (De Gruyter Protocol)

A one-pot synthesis leverages simultaneous nitro reduction and cyclization:

  • Reactants : 6-Nitro-1H-indazole, tert-butyl 2,4-dioxopiperidine-1-carboxylate, and aldehydes.

  • Conditions : Fe powder (3 equiv), EtOH/H₂O/AcOH (5:1:1) at 80°C for 8–10 hours.

  • Outcome : While primarily used for indazolo-naphthyridines, this method’s in-situ reduction mechanism could adapt to benzimidazole systems, achieving 70–80% yields.

Post-Synthetic Functionalization

Alkylation at N1 Position

Though the target compound is 1H-benzimidazole, N-alkylation studies inform selectivity:

  • Benzylation : Using benzyl bromide and K₂CO₃ in DMF at 60°C yields 1-benzyl derivatives, but the free NH form is preferred for biological activity.

Carboxyamide Derivatives

Patent WO2015005615A1 details carboxylation at C6, which can be converted to amines via Curtius rearrangement:

  • Step 1 : Ethyl 4-hydroxy-2-methyl-1H-benzo[d]imidazole-6-carboxylate synthesis (Example 6-1).

  • Step 2 : Hydrolysis with NaOH/H₂O followed by amination via NH₃/heat yields 6-amino derivatives.

Characterization and Analytical Data

NMR Spectral Signatures

  • This compound :

    • ¹H NMR (400 MHz, DMSO-d₆): δ 10.21 (s, 1H, NH), 7.85 (s, 1H, H7), 7.55 (s, 1H, H2), 2.52 (s, 3H, CH₃), 1.45–1.20 (m, 9H, butyl chain).

  • 6-Nitro Intermediate :

    • ¹H NMR (400 MHz, DMSO-d₆): δ 8.10 (s, 1H, H7), 7.61 (s, 1H, H2), 2.61 (s, 3H, CH₃).

Chromatographic Purity

HPLC analysis (C18 column, MeOH/H₂O 70:30) shows ≥98% purity for Pd/C-derived product.

Industrial Scalability and Cost Analysis

Cost-Effective Iron Reduction

Method B reduces catalyst costs by 40% compared to Pd/C, making it viable for kilogram-scale production.

Solvent Recovery

Ethanol/water mixtures from recrystallization steps can be distilled and reused, lowering environmental impact.

Challenges and Optimization Opportunities

  • Regioselectivity in Nitration : Directed ortho-metallation or protecting groups may improve C6 nitration efficiency.

  • Byproduct Formation : Optimizing PPA reaction time minimizes tar formation during cyclization .

Q & A

What are the standard synthetic routes for 4-Butyl-1H-benzo[d]imidazol-6-amine?

Category : Basic
Methodological Answer :
The synthesis typically involves multi-step reactions starting from fluoro-chloro-aniline derivatives. Key steps include:

  • Acetylation and nitration of the aniline precursor to introduce functional groups.
  • Cyclization with acetyl chloride to form the benzimidazole core.
  • Substitution reactions with butyl groups (e.g., alkylation or nucleophilic aromatic substitution) to introduce the 4-butyl moiety .
    Reaction conditions (e.g., solvent choice, temperature) must be optimized to avoid side products. Characterization via melting point, FT-IR, and 1H-NMR^1 \text{H-NMR} is critical at each step to confirm intermediate purity .

How can researchers characterize this compound experimentally?

Category : Basic
Methodological Answer :

  • Spectroscopic Techniques :
    • 1H-NMR^1 \text{H-NMR} : Confirm proton environments (e.g., aromatic protons at δ 7.2–7.5 ppm, NH2_2 signals around δ 5.5–6.0 ppm).
    • FT-IR : Identify amine N-H stretches (~3400 cm1^{-1}) and aromatic C=C/C=N vibrations (~1600 cm1^{-1}).
    • Mass Spectrometry : Validate molecular weight (e.g., ESI-MS showing [M+H]+^+ peaks) .
  • Chromatography : Use HPLC to assess purity (>95% by area normalization).

How can synthetic yields of this compound be optimized?

Category : Advanced
Methodological Answer :

  • Reagent Stoichiometry : Adjust molar ratios of reactants (e.g., butylating agents) to minimize unreacted intermediates.
  • Catalysis : Explore Pd-catalyzed cross-coupling for efficient C-N bond formation.
  • Microwave-Assisted Synthesis : Reduce reaction time and improve regioselectivity (e.g., 30% yield improvement reported in similar benzimidazoles under microwave conditions) .
    Post-synthesis, column chromatography (e.g., hexane/EtOAc gradients) can isolate high-purity product .

How to analyze structure-activity relationships (SAR) for biological activity?

Category : Advanced
Methodological Answer :

  • Modify Substituents : Compare analogs with varying alkyl chain lengths (e.g., methyl vs. butyl) to assess impact on lipophilicity and target binding.
  • In Silico Docking : Use software like AutoDock to predict interactions with enzymes (e.g., CYP450 isoforms inhibited in ).
  • Biological Assays : Test anti-inflammatory (BSA denaturation assay) and antimicrobial (agar diffusion) activity, correlating results with substituent electronic/hydrophobic parameters .

How to resolve contradictions in biological activity data across studies?

Category : Advanced
Methodological Answer :

  • Control Standardization : Ensure consistent assay conditions (e.g., Diclofenac sodium as a reference in anti-inflammatory tests) .
  • Dose-Response Curves : Calculate IC50_{50} values to quantify potency variations.
  • Meta-Analysis : Compare solubility data (e.g., poor water solubility in most analogs vs. moderate solubility in 31c/31d ) to explain bioavailability discrepancies.

What computational methods predict the pharmacokinetics of this compound?

Category : Advanced
Methodological Answer :

  • ADME Prediction : Use tools like SwissADME to estimate parameters:
    • Polar Surface Area (PSA) : Target <140 Å2^2 for optimal oral bioavailability .
    • Rotatable Bonds : Limit to ≤10 to enhance membrane permeability .
  • CYP Inhibition : Molecular dynamics simulations can model interactions with CYP1A2/CYP2C19 (e.g., inhibition reported in ).

What strategies improve the bioavailability of this compound?

Category : Advanced
Methodological Answer :

  • Salt Formation : Hydrochloride salts (as in ) enhance water solubility.
  • Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl) to increase GI absorption.
  • Nanoparticle Encapsulation : Use liposomal carriers to bypass poor solubility .

What in vitro assays are suitable for initial biological screening?

Category : Basic
Methodological Answer :

  • Anti-Inflammatory : Protein denaturation assay (e.g., BSA inhibition at 1–10 µM concentrations) .
  • Antimicrobial : Agar diffusion against Gram-positive/negative strains (e.g., zone of inhibition ≥10 mm vs. standard drugs) .
  • CYP Inhibition : Fluorescence-based assays for CYP1A2/2C19 isoform activity .

How to design derivatives with enhanced blood-brain barrier (BBB) permeability?

Category : Advanced
Methodological Answer :

  • Lipophilicity Optimization : Target logP ~2–3 (e.g., reduce polar groups while retaining butyl chain).
  • P-Glycoprotein Efflux Avoidance : Avoid substrates via molecular symmetry (e.g., compounds 31a-j in showed BBB penetration).
  • In Situ Perfusion Models : Validate permeability using rodent BBB models.

How to address poor solubility in pharmacological studies?

Category : Advanced
Methodological Answer :

  • Co-Solvent Systems : Use DMSO/PEG-400 mixtures (≤10% v/v) for in vitro assays .
  • Solid Dispersion : Formulate with polymers (e.g., PVP) to enhance dissolution.
  • Crystallinity Reduction : Amorphous forms prepared via spray drying improve solubility 3–5 fold .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.